2,3,6-Trimethylbenzoic acid 2,3,6-Trimethylbenzoic acid 2,3,6-Trimethylbenzoic acid is a natural product found in Molopospermum peloponnesiacum with data available.
Brand Name: Vulcanchem
CAS No.: 2535-06-0
VCID: VC0210310
InChI: InChI=1S/C10H12O2/c1-6-4-5-7(2)9(8(6)3)10(11)12/h4-5H,1-3H3,(H,11,12)
SMILES: CC1=C(C(=C(C=C1)C)C(=O)O)C
Molecular Formula: C33H48O5
Molecular Weight:

2,3,6-Trimethylbenzoic acid

CAS No.: 2535-06-0

Cat. No.: VC0210310

Molecular Formula: C33H48O5

Molecular Weight:

* For research use only. Not for human or veterinary use.

2,3,6-Trimethylbenzoic acid - 2535-06-0

Specification

CAS No. 2535-06-0
Molecular Formula C33H48O5
IUPAC Name 2,3,6-trimethylbenzoic acid
Standard InChI InChI=1S/C10H12O2/c1-6-4-5-7(2)9(8(6)3)10(11)12/h4-5H,1-3H3,(H,11,12)
SMILES CC1=C(C(=C(C=C1)C)C(=O)O)C
Appearance Powder

Introduction

2,3,6-Trimethylbenzoic acid is an organic compound with the molecular formula C10H12O2. It is characterized by three methyl groups attached to the benzene ring at positions 2, 3, and 6. This structural arrangement contributes to its unique steric and electronic properties, making it a valuable intermediate in various chemical and pharmaceutical applications.

Synthesis Methods

Several methods have been developed for synthesizing 2,3,6-trimethylbenzoic acid. These typically involve multi-step reactions starting from appropriate precursors. The synthesis often involves typical organic chemistry reactions such as hydrolysis and acidification steps to form the desired compound.

Applications

2,3,6-Trimethylbenzoic acid is used as a building block in the production of various chemicals and pharmaceuticals. It may also have potential applications in polymer science and agrochemicals. Preliminary studies suggest interactions with biological targets, which could be relevant for drug design or therapeutic applications.

Application AreaDescription
PharmaceuticalsIntermediate in drug synthesis
Polymer SciencePotential use in polymer synthesis
AgrochemicalsPossible use in pesticides or insecticides

Comparison with Similar Compounds

CompoundStructure CharacteristicsUnique Features
2,3,6-Trimethylbenzoic AcidThree methyl groups at positions 2, 3, and 6Different steric hindrance pattern
2,4,6-Trimethylbenzoic AcidThree methyl groups at positions 2, 4, and 6Different steric hindrance pattern
Mesitylenecarboxylic AcidSimilar structure but different functional groupsVaries in reactivity due to position

Research Findings and Future Directions

Research on 2,3,6-trimethylbenzoic acid is ongoing, with a focus on its interactions with biological targets. Further studies are needed to fully elucidate these interactions and their implications for drug design or therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator